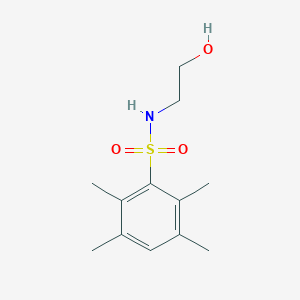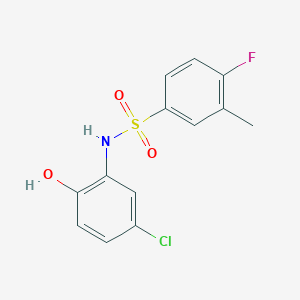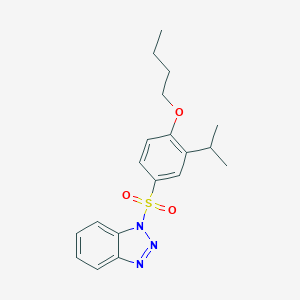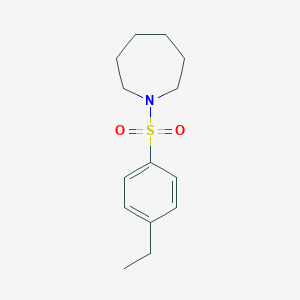
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a phenylethyl group attached to a benzenesulfonamide core. It is a white crystalline solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfinamides.
Hydrolysis: Formation of benzenesulfonic acid and 1-phenylethylamine.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
Uniqueness
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group and the phenylethyl moiety provides a distinct chemical profile that can be exploited in various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H15Cl2NO2S |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Clave InChI |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)


![1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)







